2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 3-(bromomethyl)phenylboronic acid under Suzuki coupling conditions. This is followed by cyclization with thiosemicarbazide under acidic conditions to form the desired thiazolone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one apart is its unique combination of a thiazole ring with a phenylmethyl group, which may contribute to its distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other thiazole derivatives .
Properties
CAS No. |
918107-98-9 |
---|---|
Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-3-11(7-12)8-16-14(17)5-6-19-16/h2-7,9H,8H2,1H3 |
InChI Key |
CRBRFFZYLNHBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.